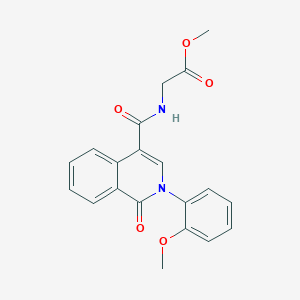

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate

Description

Properties

Molecular Formula |

C20H18N2O5 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

methyl 2-[[2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carbonyl]amino]acetate |

InChI |

InChI=1S/C20H18N2O5/c1-26-17-10-6-5-9-16(17)22-12-15(19(24)21-11-18(23)27-2)13-7-3-4-8-14(13)20(22)25/h3-10,12H,11H2,1-2H3,(H,21,24) |

InChI Key |

KKJAFRAUOICANA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate typically involves multiple steps. One common method includes the following steps:

Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenylamine, undergoes acylation with an appropriate acyl chloride to form the corresponding amide.

Cyclization to Form the Dihydroisoquinoline Ring: The amide intermediate is then subjected to cyclization under acidic conditions to form the dihydroisoquinoline ring.

Introduction of the Carboxamidoacetate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the dihydroisoquinoline ring can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of 1,2-dihydroisoquinoline derivatives with variable substituents. Key structural analogs include:

Key Observations :

- Methoxy vs. Nitro/Trifluoromethyl : The methoxy group in the target compound improves solubility compared to the nitro and trifluoromethyl groups in , which enhance chemical stability but reduce aqueous solubility.

- Amide Linkage : The acetamide moiety in the target compound may confer metabolic resistance compared to ester-linked analogs like the cyclohexanecarboxamido derivative in , which is prone to hydrolysis.

Physical-Chemical Properties

Key Insights :

- The trifluoromethyl and nitro groups in significantly lower the pKa, increasing acidity compared to the target compound’s methoxy group.

- Higher density and boiling point in reflect stronger intermolecular forces due to electron-withdrawing substituents.

Pharmacological Potential (Inferred)

While direct activity data are unavailable, structural parallels suggest:

- Target Compound : The methoxyphenyl group may favor interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).

- Nitro/Trifluoromethyl Analog : Enhanced electron-deficient character could improve binding to targets like kinases or proteases requiring charge stabilization.

Biological Activity

Methyl 2-(2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 336.37 g/mol

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The compound's structural features allow it to engage in multiple mechanisms:

- Antioxidant Activity : The methoxy group in the phenyl ring contributes to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Antiproliferative Effects : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated IC values in the low micromolar range against various cancer cell lines .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:

Case Studies

Several case studies highlight the efficacy of isoquinoline derivatives in treating various diseases:

- Cancer Treatment : A study found that derivatives similar to this compound showed significant antiproliferative activity against MCF-7 and Panc-1 cell lines, suggesting potential for breast and pancreatic cancer therapies .

- Cardiovascular Health : Another study indicated that isoquinoline compounds can exhibit antiplatelet effects by inhibiting cyclooxygenase enzymes, leading to reduced thromboxane A2 levels and platelet aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.